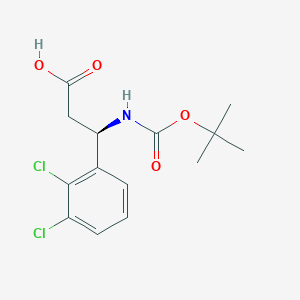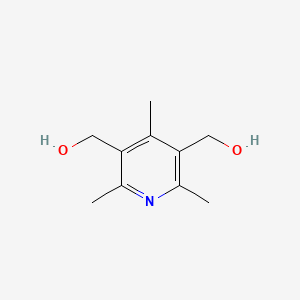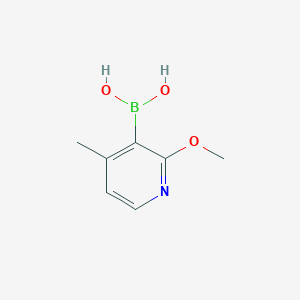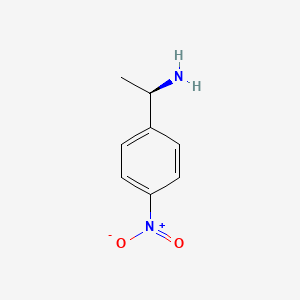
1-(2-ピロリジン-1-イルエチル)ピペラジン
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including PyEP, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of PyEP includes a six-membered piperazine ring with a pyrrolidine group attached to it. The molecular formula is C10H19N3O .
Chemical Reactions Analysis
Piperazine derivatives, including PyEP, undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical and Chemical Properties Analysis
PyEP has a molecular weight of 197.28 . The compound is a solid at room temperature .
科学的研究の応用
医薬品化学
ピペラジンは、創薬における第3位にランクインする最も一般的な窒素複素環式化合物です . ピペラジンは、不安解消薬、抗ウイルス薬、心臓保護薬、抗癌剤、抗うつ剤などの多様な薬理学的薬剤に広く存在しています . さらに、ピペラジンは、イマチニブ(グリベックとしても販売されています)やシルデナフィル(バイアグラとして販売されています)などのいくつかのブロックバスター薬の主要な成分です .
創薬
ピペラジン含有薬の約80%は、窒素位置のみに置換基を含んでいます . 窒素原子の部位は水素結合供与体/受容体として働き、受容体との相互作用を調整し、水溶性とバイオアベイラビリティを向上させます .
C–H官能基化
ピペラジン環の炭素原子のC–H官能基化において、大きな進歩が見られました . これは、ピペラジンの明確な置換パターンの合成のための魅力的な新しい道を提供し、医薬品化学研究における幅広い用途のためのピペラジンツールボックスにおける成長しているポートフォリオを拡大します .
ピペラジンの合成
ピペラジンは、6員環を構成する2つの窒素原子の1,4関係によって特徴付けられます . 追加の窒素の存在により、6員環の遠位位置で3Dジオメトリを調整することが可能になります。これは、ピペラジンの最も近い6員環複素環式類似体であるモルフォリンやピペリジンでは容易に利用できません .
空気中のイソシアネートの定量
1-(2-ピリジル)ピペラジンは、逆相HPLCによる空気中の脂肪族および芳香族イソシアネートの両方の定量のための試薬として使用できます .
空気中のジイソシアネートの蛍光測定
これは、空気中のジイソシアネートの蛍光測定のための試薬として使用できます .
α2-アドレナリン受容体拮抗薬
1-(2-ピリジル)ピペラジンは、選択的α2-アドレナリン受容体拮抗薬のクラスに属します . それは交感神経抑制活性を示します .
アザペロンの代謝物
将来の方向性
作用機序
Target of Action
It is known that piperazine compounds, which 1-(2-pyrrolidin-1-ylethyl)piperazine is a derivative of, generally target the γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission across the central nervous system.
Mode of Action
Piperazine compounds, including 1-(2-pyrrolidin-1-ylethyl)piperazine, are thought to exert their effects by acting as agonists at the gaba receptors . This action results in the hyperpolarization of nerve endings, leading to the paralysis of parasites in the case of anthelmintic piperazines .
Biochemical Pathways
The activation of gaba receptors by piperazine compounds can influence several downstream effects, including the modulation of neurotransmitter release, the alteration of neuronal excitability, and the induction of various cellular responses .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The activation of gaba receptors by piperazine compounds can lead to various cellular responses, including changes in cell excitability and neurotransmitter release .
生化学分析
Biochemical Properties
1-(2-Pyrrolidin-1-ylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions includes binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.
Molecular Mechanism
At the molecular level, 1-(2-Pyrrolidin-1-ylethyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain receptors, such as the α2-adrenergic receptors, and can either inhibit or activate these receptors . This binding interaction leads to downstream effects, including changes in gene expression and enzyme activity. The compound may also inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as mood stabilization and cognitive enhancement . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
特性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZIFKPLFIPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371944 | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-69-5 | |
| Record name | 1-[2-(1-Pyrrolidinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22763-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)




